Catalytic Selectivity in Gold-Catalyzed Alcohol Addition: Et3PAuCl vs. Ph3PAuCl
In a comparative study of gold(I) catalysts for the addition of an alcohol nucleophile, Et3PAuCl/AgSbF6 exhibited markedly higher selectivity for the desired product 4ba compared to the widely used Ph3PAuCl/AgSbF6 under identical reaction conditions [1].
| Evidence Dimension | Product selectivity ratio (3ba/4ba) |
|---|---|
| Target Compound Data | 13% yield (3ba), 82% yield (4ba); ratio 1:6.3 |
| Comparator Or Baseline | Ph3PAuCl/AgSbF6: 30% yield (3ba), 53% yield (4ba); ratio 1:1.8 |
| Quantified Difference | Selectivity for 4ba increased from 1.8× to 6.3× relative to the minor product 3ba |
| Conditions | CH2Cl2, room temperature, 1.5 h for Et3PAuCl vs. 4 h for Ph3PAuCl; AgSbF6 co-catalyst |
Why This Matters
Higher selectivity reduces purification burden and improves yield of the target product, directly impacting cost-efficiency and process scalability in synthetic workflows.
- [1] PMC2669759. Table 1: Optimization of Reaction Conditions for the Alcohol Nucleophile. Entries 1 and 2. View Source
